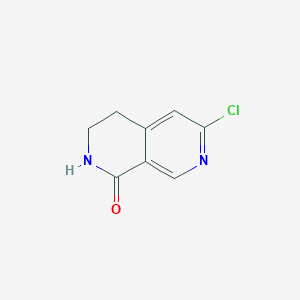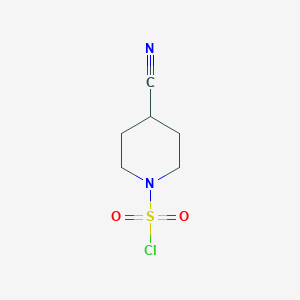![molecular formula C13H18ClN3O B1459388 2-(([1-(3-甲基苯基)-1h-吡唑-4-基]甲基)氨基)乙醇盐酸盐 CAS No. 1988082-99-0](/img/structure/B1459388.png)
2-(([1-(3-甲基苯基)-1h-吡唑-4-基]甲基)氨基)乙醇盐酸盐
描述
2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride, also known as 3-MEPE, is a synthetic, chiral molecule that has been used in a variety of scientific research applications. It is a crystalline solid with a molecular weight of 344.86 g/mol and a melting point of 81-83°C. 3-MEPE has demonstrated a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.
科学研究应用
合成化学应用
化合物合成和表征:研究重点是合成和表征与吡唑结构相关的化合物,通常以潜在的生物活性化合物为目标。例如,Nayak 和 Poojary (2019) 的研究通过反应过程开发了一种化合物,展示了吡唑衍生物的合成多功能性 Nayak & Poojary,2019。
抗菌特性:Reddy 等人(2010 年)合成了一系列三唑和噻二唑衍生物,对各种细菌和真菌表现出显着的抗菌特性,这突出了吡唑衍生物在开发新型抗菌剂中的潜力 Reddy 等,2010。
分子对接和抑制活性:吡唑衍生物的分子对接研究提供了对它们针对特定受体或酶的潜在抑制活性的见解,如 Nayak 和 Poojary (2019) 的研究中所示 Nayak & Poojary,2019。
药学应用
抗癌潜力:一些吡唑衍生物已被评估其抗癌活性。例如,Küçükgüzel 等人(2013 年)的研究合成了塞来昔布衍生物,显示出作为抗炎、镇痛、抗氧化、抗癌和抗 HCV 剂的潜力 Küçükgüzel 等,2013。
抗氧化活性:Prabakaran 等人(2021 年)的研究表明,某些吡唑衍生物可以作为有效的抗氧化剂,证明了它们在治疗应用中的相关性 Prabakaran 等,2021。
酶抑制和药物设计:吡唑衍生物抑制特定酶的潜力使得它们成为药物设计的有趣靶点。Nayak 和 Poojary (2019) 等研究提供了对这些化合物与受体的结合相互作用的见解,这对于开发新药至关重要 Nayak & Poojary,2019。
作用机制
Mode of action
Pyrazole compounds often act by binding to their target proteins and altering their activity .
Biochemical pathways
Without specific information about the targets of “2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride”, it’s difficult to say which biochemical pathways it might affect. Given the known pharmacological effects of pyrazole compounds, it might be involved in a variety of cellular processes .
Result of action
Pyrazole compounds have been associated with a variety of biological effects, including antileishmanial and antimalarial activities .
生化分析
Biochemical Properties
2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of 2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases involved in cell signaling pathways, thereby affecting downstream processes such as cell proliferation and apoptosis . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of enzymes, leading to inhibition or activation of their catalytic activity . Additionally, it can interact with receptors on the cell surface, triggering intracellular signaling cascades that result in changes in cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under certain conditions, but can degrade when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted from the body . The metabolic pathways of this compound also involve phase II reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion .
Transport and Distribution
The transport and distribution of 2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride is determined by various factors, including targeting signals and post-translational modifications. This compound can localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its effects on cellular function . The localization of this compound within subcellular compartments can influence its activity and interactions with other biomolecules .
属性
IUPAC Name |
2-[[1-(3-methylphenyl)pyrazol-4-yl]methylamino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-11-3-2-4-13(7-11)16-10-12(9-15-16)8-14-5-6-17;/h2-4,7,9-10,14,17H,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKAPBGIAVZZOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C=N2)CNCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid](/img/structure/B1459306.png)
![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B1459307.png)

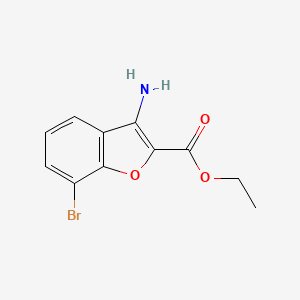
![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1459312.png)
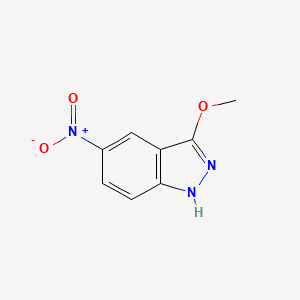



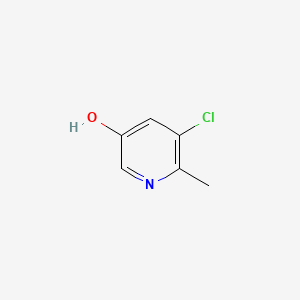

![5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B1459322.png)
